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m-PEG18-Mal

Antibody-Drug Conjugate (ADC) Bioconjugation Monodisperse PEG

m-PEG18-Mal (Methyl-PEG18-Maleimide; MW: 975.12 Da, formula C₄₄H₈₂N₂O₂₁) is a heterobifunctional polyethylene glycol (PEG) derivative. It is characterized by a monodisperse PEG chain of precisely 18 ethylene oxide units, capped on one terminus with a methoxy group and on the other with a maleimide moiety.

Molecular Formula C44H82N2O21
Molecular Weight 975.1 g/mol
Cat. No. B11929561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG18-Mal
Molecular FormulaC44H82N2O21
Molecular Weight975.1 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O
InChIInChI=1S/C44H82N2O21/c1-50-8-9-52-12-13-54-16-17-56-20-21-58-24-25-60-28-29-62-32-33-64-36-37-66-40-41-67-39-38-65-35-34-63-31-30-61-27-26-59-23-22-57-19-18-55-15-14-53-11-10-51-7-5-45-42(47)4-6-46-43(48)2-3-44(46)49/h2-3H,4-41H2,1H3,(H,45,47)
InChIKeyBEYKDCDMQIOVLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

m-PEG18-Mal: A Monodisperse PEG-Maleimide Linker for PROTAC and Bioconjugate Procurement


m-PEG18-Mal (Methyl-PEG18-Maleimide; MW: 975.12 Da, formula C₄₄H₈₂N₂O₂₁) is a heterobifunctional polyethylene glycol (PEG) derivative. It is characterized by a monodisperse PEG chain of precisely 18 ethylene oxide units, capped on one terminus with a methoxy group and on the other with a maleimide moiety. This compound belongs to the class of monodisperse PEG-maleimide linkers . Its primary industrial and research significance lies in its role as a linker in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and as a thiol-reactive PEGylation agent for improving the pharmacokinetic profiles of protein therapeutics [1]. The defined length and monodispersity are critical for ensuring reproducible conjugate structure and performance in both academic and industrial settings.

Why m-PEG18-Mal Cannot Be Replaced by Polydisperse PEG or Alternative Chain Lengths


In both PROTAC development and bioconjugation workflows, the linker is not a passive structural spacer but an active modulator of physicochemical properties and biological outcomes. Replacing m-PEG18-Mal with a polydisperse PEG-maleimide of similar average molecular weight introduces uncontrolled variation in chain length, which directly impacts the hydrodynamic radius, solubility, and intracellular trafficking of the final conjugate . Furthermore, studies have unequivocally demonstrated that PROTAC degradation efficiency is highly sensitive to PEG linker length; a change of only a few ethylene glycol units can shift the degradation profile from potent to inactive [1]. The specific 18-unit PEG chain in m-PEG18-Mal provides a defined molecular ruler, whereas generic substitution with a polydisperse or alternative-length analog (e.g., m-PEG12-Mal or m-PEG24-Mal) introduces unpredictable structural heterogeneity that compromises the quantitative structure-activity relationship (QSAR) essential for lead optimization and regulatory filing [2].

Quantitative Performance Differentiation: m-PEG18-Mal vs. In-Class Alternatives


Monodispersity and ADC Aggregation: m-PEG18-Mal vs. SMCC

The use of monodisperse PEG linkers like m-PEG18-Mal in ADC construction dramatically reduces aggregation compared to traditional hydrophobic linkers such as SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This is a critical quality attribute for ADC stability and safety. A comparative study of ADCs stored under accelerated conditions (40 °C for 14 days) showed that a monodisperse PEG12-containing linker resulted in an aggregate level of approximately 2.5%, whereas the SMCC-linked ADC reached an aggregate level of 15% over the same period . This class-level inference for monodisperse PEG linkers supports the selection of m-PEG18-Mal over hydrophobic linkers when minimizing aggregation is a priority.

Antibody-Drug Conjugate (ADC) Bioconjugation Monodisperse PEG

Maleimide Hydrolytic Stability: m-PEG18-Mal Reactivity vs. Alternative Functional Groups

The choice of reactive group for PEGylation is critical for process efficiency. A comparative study evaluating PEG-maleimide (MAL-PEG) and PEG-succinimidyl carbonate (SC-PEG) in aqueous solution found that the maleimide group was substantially more stable to hydrolysis than the succinimidyl carbonate group. The hydrolysis half-life in water for MAL-PEG was 9 hours, compared to just 40 minutes for SC-PEG under the same conditions [1]. This data supports the selection of maleimide-functionalized PEGs like m-PEG18-Mal over alternative activated esters when working in aqueous conjugation environments.

PEGylation Bioconjugation Stability

PEG Chain Length and PROTAC Degradation Potency

In PROTAC design, linker length is a key determinant of degradation efficiency. A study on Retro-2-based PROTACs demonstrated that GSPT1 degradation is strictly dependent on the length of the flexible PEG chain linker [1]. While m-PEG18-Mal offers a precise 18-unit chain, the study shows that small changes in PEG length (e.g., from PEG-2 to longer variants) can either enable or abolish degradation activity. This class-level inference underscores the critical importance of screening specific PEG lengths, where m-PEG18-Mal provides a defined, mid-range length distinct from shorter PEG-12 or longer PEG-24 analogs.

PROTAC Targeted Protein Degradation Linkerology

Physical Properties: m-PEG18-Mal vs. m-PEG12-Mal and m-PEG24-Mal

The 18-unit PEG chain in m-PEG18-Mal (MW: 975.12 Da) [1] offers a quantifiable balance between the shorter m-PEG12-Mal (MW: ~685 Da) and longer m-PEG24-Mal (MW: ~1239 Da) . This intermediate molecular weight and chain length provide a distinct hydrophilic spacer arm length. It is longer than m-PEG12-Mal, potentially offering better steric shielding and solubility enhancement for conjugated payloads, yet shorter than m-PEG24-Mal, which may reduce the risk of introducing excessive conformational flexibility that can lead to non-specific interactions.

PEG Linker Solubility Molecular Weight

High-Value Procurement Scenarios for m-PEG18-Mal


Synthesis of Monodisperse PROTAC Libraries for Lead Optimization

When generating structure-activity relationship (SAR) data for PROTAC candidates, linker length is a critical variable. m-PEG18-Mal enables the synthesis of a precise, single-species PROTAC molecule with an 18-unit PEG tether. This is essential for establishing a clear correlation between linker length and degradation efficiency (DC50, Dmax), as demonstrated in studies where PEG length dictates degradation potency [1]. Using a monodisperse reagent ensures that the observed biological activity is not confounded by linker polydispersity, leading to more reliable and reproducible SAR data [2].

ADC Development Requiring Low-Aggregate, High-Stability Conjugates

For the construction of ADCs, the linker's physicochemical properties directly impact the drug product's stability and safety. m-PEG18-Mal is a member of the monodisperse PEG linker class, which has been shown to dramatically reduce ADC aggregation compared to traditional hydrophobic linkers like SMCC. Data indicate a 6-fold reduction in aggregate formation under accelerated storage conditions . This makes m-PEG18-Mal a valuable building block for ADC programs where minimizing high molecular weight aggregates is a key quality target profile.

PEGylation of Thiol-Containing Proteins for Enhanced Aqueous Stability

In protein PEGylation workflows, the hydrolytic stability of the reactive group is a major process parameter. m-PEG18-Mal, bearing a maleimide group, offers a significantly longer aqueous hydrolysis half-life (9 hours) compared to alternative activated esters like SC-PEG (40 minutes) [3]. This extended stability provides a wider processing window for conjugation reactions in aqueous buffers, improving yield and reducing the need for strict anhydrous handling. The defined 18-unit PEG length also allows for predictable modulation of the protein's hydrodynamic radius.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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